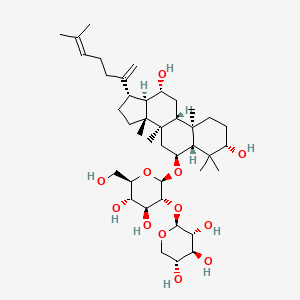

Notoginsenoside T5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C41H68O12 |

|---|---|

Molecular Weight |

753.0 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)22-12-15-40(7)29(22)23(43)16-27-39(6)14-13-28(45)38(4,5)35(39)25(17-41(27,40)8)51-37-34(32(48)31(47)26(18-42)52-37)53-36-33(49)30(46)24(44)19-50-36/h10,22-37,42-49H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37-,39-,40-,41-/m1/s1 |

InChI Key |

HXAJCOUXPGZOSR-AILNWJDNSA-N |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)C |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Solubility of Notoginsenoside T5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside T5 is a dammarane-type triterpenoid glycoside, a class of saponins predominantly isolated from the traditional Chinese medicine Panax notoginseng. As a constituent of a widely studied medicinal plant, this compound holds potential for further investigation into its pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties and solubility of this compound, compiled from publicly available scientific literature and chemical supplier data. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Properties

This compound is a white to off-white solid powder.[1] Its fundamental chemical and physical properties are summarized in the table below. While a specific melting point has not been reported in the reviewed literature, its solid state at room temperature is consistently noted.

| Property | Value | Source |

| Molecular Formula | C₄₁H₆₈O₁₂ | [2] |

| Molecular Weight | 752.97 g/mol | [1][2] |

| CAS Number | 769932-34-5 | [1][2][3][4][5] |

| Appearance | White to off-white solid powder | [1] |

| Purity | Typically ≥95% (commercially available) | [1][5] |

| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [1][2] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. Based on available data, this compound is soluble in several organic solvents.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Pyridine | Soluble | [4] |

| Methanol | Soluble | [4] |

| Ethanol | Soluble | [4] |

Note: Specific quantitative solubility data (e.g., in mg/mL) for this compound is not consistently available in the public domain. For experimental purposes, it is recommended to determine the solubility empirically for the specific solvent and concentration required. The general advice for preparing stock solutions is to start with a small amount of the compound and gradually add the solvent until it is fully dissolved. To enhance solubility, warming the solution to 37°C and using sonication may be beneficial.[3]

Stability

Direct and detailed stability studies for this compound are not extensively reported. However, general recommendations for storage in both powder and solvent forms suggest a degree of stability under appropriate conditions.[1][2] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, at the recommended low temperatures. When preparing solutions, it is best practice to use them on the same day. If stock solutions are necessary, they should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2][3]

Potential Signaling Pathways

While specific studies detailing the signaling pathways modulated by this compound are limited, the broader family of ginsenosides and notoginsenosides from Panax notoginseng are known to interact with several key cellular signaling cascades. Notably, the Phosphoinositide 3-kinase (PI3K)/Akt and the Nuclear Factor-kappa B (NF-κB) signaling pathways are frequently implicated in the pharmacological effects of these compounds. It is plausible that this compound may also exert its biological effects through modulation of these or related pathways.

Caption: Hypothesized signaling pathways influenced by this compound.

Experimental Protocols

The following are generalized experimental protocols for determining the key properties of a compound like this compound. These should be adapted based on specific laboratory conditions and equipment.

Determination of Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for determining solubility using the shake-flask method.

Methodology:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Determine the concentration of this compound in the clear supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

References

Unraveling the Formation of Notoginsenoside T5 in Panax notoginseng: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside T5, a dammarane-type saponin, is a constituent of processed Panax notoginseng that has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its origin as a transformation product rather than a direct biosynthetic product. We delve into the general biosynthesis pathway of ginsenosides in P. notoginseng and subsequently detail the proposed chemical transformation pathways leading to the formation of this compound. This guide also presents detailed experimental protocols for the extraction, purification, and quantitative analysis of this compound, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The General Biosynthetic Pathway of Ginsenosides in Panax notoginseng

The diverse array of ginsenosides in Panax notoginseng are synthesized through a complex series of enzymatic reactions originating from two primary pathways for the synthesis of the isoprenoid precursor, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.

These precursors are utilized to form the triterpenoid backbone, dammarenediol-II, through the action of key enzymes including farnesyl pyrophosphate synthase (FPS), squalene synthase (SS), squalene epoxidase (SE), and dammarenediol-II synthase (DS). The dammarenediol-II skeleton is then further modified by a suite of cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) to produce the vast diversity of ginsenosides. Hydroxylation by CYP450s at various carbon positions of the aglycone, followed by glycosylation at these hydroxyl groups by UGTs, results in the formation of major ginsenosides such as Rb1, Rd, Re, and Rg1.

Notoginsenoside T5: A Technical Guide to its Discovery, Natural Sources, and Putative Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside T5 is a dammarane-type triterpenoid saponin, a class of compounds characteristic of the medicinal plant Panax notoginseng. First identified as a product of the mild acid hydrolysis of crude saponins from the roots and rhizomes of this plant, this compound represents one of the less abundant, yet potentially bioactive, constituents of this important traditional medicine. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound. It details the experimental methodologies for its isolation, purification, and structural elucidation, drawing from the primary literature. Although direct experimental evidence for the biological activity and specific signaling pathways modulated by this compound is currently limited, this guide explores putative mechanisms of action based on the well-documented activities of structurally related notoginsenosides. All quantitative data are presented in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using diagrams to facilitate understanding and further research into this unique natural product.

Discovery and Natural Sources

This compound was first reported as a novel dammarane-type triterpenoid glycoside isolated from the roots and rhizomes of Panax notoginseng (Burk.) F.H. Chen.[1][2] Its discovery was the result of subjecting a crude saponin extract from P. notoginseng to mild acid hydrolysis.[1][2] This process cleaves some of the sugar moieties from the more complex saponins, leading to the formation of less polar ginsenosides, including the "T" series of notoginsenosides.

The primary and currently only known natural source of the precursor saponins that yield this compound upon hydrolysis is the plant Panax notoginseng.[1][2] This perennial herb, belonging to the Araliaceae family, is predominantly found in the Yunnan and Guangxi provinces of China and has a long history of use in traditional Chinese medicine.[2] While the major saponins in P. notoginseng include ginsenosides Rb1, Rg1, and notoginsenoside R1, this compound is considered a minor ginsenoside, obtainable through specific processing conditions of the raw plant material.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C41H68O12 | [Teng et al., 2002] |

| Molecular Weight | 753.0 g/mol | [Teng et al., 2002] |

| Type of Compound | Dammarane-type Triterpenoid Glycoside | [Teng et al., 2002] |

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process, beginning with the hydrolysis of a crude saponin extract, followed by chromatographic separation and spectroscopic analysis. The following protocols are based on the original discovery and general methods for ginsenoside isolation.

Mild Acid Hydrolysis of Crude Saponins

The generation of this compound is achieved through the partial hydrolysis of more complex saponins present in the crude extract of P. notoginseng.

Workflow for Mild Acid Hydrolysis

Caption: Workflow for the Generation of this compound

Protocol:

-

A crude saponin extract from the roots of Panax notoginseng is dissolved in a weak acid solution (e.g., 5% aqueous acetic acid).

-

The solution is heated at a controlled temperature (e.g., 60-80°C) for a specific duration to achieve partial hydrolysis.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate).

-

The neutralized solution is then partitioned with a water-immiscible organic solvent, such as n-butanol.

-

The n-butanol layer, containing the less polar ginsenosides, is separated and concentrated under reduced pressure to yield the hydrolysate.

Isolation and Purification

The hydrolysate is a complex mixture of various ginsenosides, from which this compound must be isolated and purified. This is typically achieved using a combination of chromatographic techniques.

Workflow for Isolation and Purification

Caption: General Workflow for this compound Isolation

Protocol:

-

Silica Gel Column Chromatography: The dried hydrolysate is subjected to silica gel column chromatography. A gradient elution system is employed, typically starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Preparative HPLC: The fractions enriched with this compound are pooled, concentrated, and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A common mobile phase is a gradient of acetonitrile and water.

Table 2: Representative Chromatographic Conditions for Ginsenoside Purification

| Parameter | Silica Gel Column Chromatography | Preparative RP-HPLC |

| Stationary Phase | Silica gel (200-300 mesh) | C18 (e.g., 10 µm) |

| Mobile Phase | Gradient of Chloroform-Methanol-Water | Gradient of Acetonitrile-Water |

| Detection | TLC with colorimetric reagent | UV at 203 nm |

Structural Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

-

NMR Spectroscopy:

-

¹H-NMR and ¹³C-NMR: These one-dimensional NMR experiments provide information about the proton and carbon environments within the molecule, respectively.

-

2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons, thereby piecing together the overall structure of the aglycone and the sugar moieties, as well as determining the linkage points of the sugars to the aglycone.

-

While the specific spectral data from the original discovery paper by Teng et al. (2002) is not widely available, the structure was elucidated based on these standard spectroscopic methods.

Biological Activity and Signaling Pathways (Hypothetical)

Direct experimental studies on the biological activities and signaling pathways specifically modulated by this compound are scarce in the current scientific literature. However, based on the well-documented pharmacological effects of structurally similar notoginsenosides, such as Notoginsenoside R1, R2, and Ft1, we can hypothesize potential biological activities and signaling pathways for this compound.

Putative Biological Activities

Given its structural similarity to other bioactive ginsenosides, this compound may possess:

-

Anti-inflammatory effects: Many ginsenosides are known to inhibit the production of pro-inflammatory cytokines.

-

Cardioprotective properties: Several notoginsenosides have demonstrated protective effects against myocardial ischemia-reperfusion injury.

-

Neuroprotective potential: Some ginsenosides exhibit neuroprotective effects in models of neurodegenerative diseases.

-

Anti-cancer activity: Certain minor ginsenosides have shown cytotoxicity against various cancer cell lines.

Hypothetical Signaling Pathways

The signaling pathways modulated by other notoginsenosides provide a framework for predicting the potential targets of this compound.

Hypothetical Signaling Pathways for this compound

Caption: Hypothetical Signaling Pathways for this compound

Based on the known activities of related compounds, this compound might:

-

Inhibit the NF-κB pathway: By potentially suppressing the phosphorylation of IκBα, it could prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.

-

Modulate the PI3K/Akt pathway: Activation of this pathway is a common mechanism for the pro-survival and protective effects of many ginsenosides.

-

Influence MAPK signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are often involved in the cellular response to stress and inflammation, and are frequently modulated by ginsenosides.

It is crucial to emphasize that these are hypothetical mechanisms based on structural analogy. Further experimental validation is required to elucidate the specific biological activities and signaling pathways of this compound.

Conclusion and Future Directions

This compound is a unique dammarane-type saponin derived from Panax notoginseng. While its discovery and the general methods for its isolation are established, a significant gap exists in the literature regarding its specific biological functions and mechanisms of action. The information available on structurally related notoginsenosides suggests that T5 may hold therapeutic potential in areas such as inflammation, cardiovascular disease, and neuroprotection.

Future research should focus on:

-

Total synthesis or optimized isolation of this compound to obtain sufficient quantities for comprehensive biological screening.

-

In vitro and in vivo studies to evaluate its pharmacological effects on various cell lines and animal models of disease.

-

Transcriptomic and proteomic analyses to identify the specific cellular targets and signaling pathways modulated by this compound.

A deeper understanding of the bioactivity of this compound will not only contribute to the broader knowledge of the pharmacology of Panax notoginseng but may also lead to the development of novel therapeutic agents.

References

The Pharmacological Profile of Notoginsenoside T5: An In-depth Technical Guide

Disclaimer: Direct pharmacological data for Notoginsenoside T5 is limited in publicly available scientific literature. This guide provides a comprehensive overview of the pharmacological profile of the closely related and extensively studied compound, Notoginsenoside R1, as a representative member of the notoginsenoside family, to infer the potential properties of this compound. Further dedicated research on this compound is required to fully elucidate its specific activities.

Introduction

This compound is a dammarane-type saponin isolated from Panax notoginseng, a traditional Chinese medicine renowned for its diverse therapeutic properties. While research on this compound is still emerging, the pharmacological activities of related notoginsenosides, particularly Notoginsenoside R1, have been extensively investigated. These compounds have demonstrated significant potential in the treatment of cardiovascular diseases, neurological disorders, and inflammatory conditions. This technical guide synthesizes the available information on the pharmacological profile of notoginsenosides, with a primary focus on Notoginsenoside R1, to provide a foundational understanding for researchers, scientists, and drug development professionals.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on Notoginsenoside R1, offering insights into its potency and efficacy across different biological activities.

Table 1: In Vitro Efficacy of Notoginsenoside R1

| Biological Activity | Cell Line/System | Assay | Endpoint | Result |

| Anti-inflammatory | Human Aortic Smooth Muscle Cells (HASMCs) | TNF-α-induced PAI-1 expression | Inhibition of PAI-1 mRNA and protein | Dose-dependent decrease |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production | NO concentration | Significant inhibition at 10, 20, 40 µM | |

| Neuroprotection | PC12 cells | H₂O₂-induced neurotoxicity | Cell viability | Increased cell survival |

| PC-12 cells | LPS-induced injury | Apoptosis rate | Decreased apoptosis | |

| Anti-cancer | A549 (Non-small cell lung cancer) | MTT assay | IC50 | 0.839 mg/ml |

| H22 (Hepatoma) | CCK-8 assay | Inhibition of proliferation | Dose-dependent inhibition | |

| Osteogenesis | MC3T3-E1 (Pre-osteoblast) | Alkaline Phosphatase (ALP) activity | ALP activity | Peak activity at 50 µg/ml |

Table 2: In Vivo Efficacy of Notoginsenoside R1

| Therapeutic Area | Animal Model | Dosage | Route of Administration | Key Findings |

| Ischemic Stroke | Rat model of middle cerebral artery occlusion (MCAO) | 10 mg/kg | Intraperitoneal | Reduced infarct volume and neurological deficits.[1] |

| Spinal Cord Injury | Rat model of spinal cord ischemia-reperfusion injury | Not specified | Not specified | Improved neurological function and reduced neuronal apoptosis. |

| Renal Ischemia-Reperfusion Injury | Rat model | 50 mg/kg (pre-treatment) | Not specified | Reduced serum urea and creatinine levels.[2] |

| Sepsis-Induced Cardiomyopathy | CLP model in C57BL/6 mice | Not specified | Intraperitoneal | Ameliorated myocardial fibrosis. |

Table 3: Pharmacokinetic Parameters of Notoginsenoside R1 in Rats

| Parameter | Oral Administration | Intravenous Administration |

| Bioavailability | 0.25-0.29% | - |

| Half-life (t1/2) | > 8.0 h | Not specified |

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of notoginsenosides, providing a framework for reproducible research.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of a notoginsenoside on lipopolysaccharide (LPS)-induced inflammatory response in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the notoginsenoside for 1 hour.

-

Inflammatory Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key inflammatory mediators like iNOS and COX-2, and signaling proteins such as NF-κB and MAPKs.

In Vivo Neuroprotection Assessment in an Ischemic Stroke Model

Objective: To evaluate the neuroprotective effects of a notoginsenoside in a rat model of focal cerebral ischemia.

Animal Model: Male Sprague-Dawley rats (250-300 g).

Methodology:

-

Animal Acclimatization: Rats are housed under standard laboratory conditions with free access to food and water for at least one week before the experiment.

-

Middle Cerebral Artery Occlusion (MCAO) Model: Anesthesia is induced, and a nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

-

Drug Administration: The notoginsenoside or vehicle is administered at a specific dose and route (e.g., intraperitoneally) at the onset of reperfusion.

-

Neurological Deficit Scoring: Neurological function is assessed at various time points post-surgery using a standardized scoring system (e.g., a 5-point scale).

-

Infarct Volume Measurement: After a set period (e.g., 24 hours), the rats are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

-

Histological Analysis: Brain tissue sections are subjected to histological staining (e.g., H&E, Nissl) to assess neuronal damage.

-

Biochemical Assays: Brain homogenates are used to measure markers of oxidative stress (e.g., MDA, SOD) and inflammation (e.g., MPO, cytokines).

Signaling Pathways and Mechanisms of Action

Notoginsenosides exert their pharmacological effects by modulating multiple signaling pathways. The diagrams below illustrate some of the key pathways implicated in their mechanism of action.

Caption: Anti-inflammatory signaling pathway modulated by Notoginsenosides.

Caption: Neuroprotective signaling pathway of Notoginsenosides.

Caption: General experimental workflow for investigating this compound.

Conclusion

While direct and extensive pharmacological data on this compound is currently lacking, the comprehensive research on the closely related Notoginsenoside R1 provides a strong foundation for predicting its therapeutic potential. The available evidence strongly suggests that notoginsenosides are potent bioactive compounds with significant anti-inflammatory, neuroprotective, and cardiovascular protective effects. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, MAPKs, and PI3K/Akt. The data presented in this guide underscore the need for further focused investigation into the specific pharmacological profile of this compound to validate and expand upon these promising findings. Such research will be crucial for unlocking the full therapeutic potential of this and other notoginsenosides in the development of novel treatments for a range of human diseases.

References

Preliminary Mechanistic Insights into Notoginsenoside T5: A Review of Related Compounds

Disclaimer: As of late 2025, dedicated studies on the specific mechanism of action of Notoginsenoside T5 are not available in the public domain. This technical guide, therefore, presents a preliminary overview based on the well-documented mechanisms of closely related dammarane-type saponins isolated from Panax notoginseng, primarily Notoginsenoside R1 and Notoginsenoside R2. The information herein serves as a foundational resource for researchers and drug development professionals, offering hypothesized pathways and experimental designs that could be applicable to the study of this compound.

This compound is a dammarane glycoside isolated from the roots of P. notoginseng. While its unique biological activities are yet to be fully elucidated, the structural similarities to other major notoginsenosides suggest potential roles in key cellular processes, including apoptosis, inflammation, and cell cycle regulation. This guide summarizes the established mechanisms of these related compounds to provide a predictive framework for understanding this compound.

Table 1: Summary of In Vitro Anti-Proliferative and Apoptotic Effects of Related Notoginsenosides

| Compound | Cell Line | Assay | Concentration/IC50 | Key Findings | Reference |

| Notoginsenoside R1 (NGR1) | Human Colorectal Cancer (SW480) | Cell Proliferation | IC50: 127.1 - 259.2 µg/ml (steamed extract) | Steaming enhances anti-proliferative activity. | [1] |

| Human Cervical Cancer (HeLa) | Apoptosis Assay | 0.2, 0.4, 0.8 mM | Induced apoptosis in a dose-dependent manner. | [2] | |

| Keloid Fibroblasts (KEL FIB) | Cell Viability, Apoptosis | 20, 30, 40 µM | Decreased cell viability and induced apoptosis. | [3] | |

| 20(S/R)-Notoginsenoside R2 | Murine Hepatoma (H22) | CCK-8 Assay | IC50: 65.91 µg/mL | Inhibited cell proliferation. | [4] |

| Murine Hepatoma (H22) | TUNEL Assay | 50, 100 µg/mL | Induced apoptosis rates of 25.03% and 60.10%, respectively. | [4] |

Potential Mechanisms of Action Based on Related Compounds

Based on extensive research on other notoginsenosides, particularly NGR1 and NGR2, the potential mechanisms of action for this compound can be hypothesized to involve the modulation of key signaling pathways implicated in cancer, inflammation, and other disease processes.

Induction of Apoptosis in Cancer Cells

A primary anti-cancer mechanism of notoginsenosides is the induction of apoptosis. Studies on NGR1 and NGR2 have demonstrated their ability to trigger programmed cell death in various cancer cell lines.

Hypothesized Signaling Pathway for Apoptosis Induction:

Notoginsenosides have been shown to modulate the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell survival and proliferation. Inhibition of this pathway leads to decreased cell viability and the induction of apoptosis.

References

- 1. ChEMBL - ChEMBL [ebi.ac.uk]

- 2. Notoginsenoside R1 induces DNA damage via PHF6 protein to inhibit cervical carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of notoginsenoside R1 on the synthesis of components of the fibrinolytic system in cultured smooth muscle cells of human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Notoginsenoside T5: A Review of Currently Available Scientific Literature

A comprehensive review of existing scientific literature reveals a notable absence of research on the in vitro bioactivity of Notoginsenoside T5. While the user has requested an in-depth technical guide on this specific compound, including quantitative data, experimental protocols, and signaling pathway diagrams, such information is not available in the public domain.

This compound is a dammarane glycoside that has been isolated from the acidic deglycosylation of saponins from the roots of Panax notoginseng[1]. The primary research associated with this compound has been focused on its chemical transformation and preparation. Specifically, a 2018 study by Wang et al. published in the Journal of Ginseng Research details the acid hydrolyzing strategy to acquire rare notoginsenosides, including the family to which T5 belongs[2][3]. This research elucidates the chemical pathways and dynamic changes of saponin compositions under acidic conditions to produce these compounds[2][3].

However, this foundational chemical research does not extend into the biological activity of this compound. A thorough search for in vitro studies on its anti-inflammatory, anti-cancer, neuroprotective, or other biological effects has yielded no specific results. Consequently, there is no quantitative data to summarize in tables, no established experimental protocols for its bioactivity screening, and no identified signaling pathways to visualize.

Alternative Focus: Bioactivity of Well-Characterized Notoginsenosides

In contrast to the lack of data on this compound, extensive research is available for other related compounds from Panax notoginseng, such as Notoginsenoside R1 (NGR1). Should the user be interested, a detailed technical guide on the in vitro bioactivity of Notoginsenoside R1 can be provided. This would include its demonstrated effects on:

-

Anti-inflammatory pathways: Inhibition of TNF-α and other pro-inflammatory cytokines.

-

Anti-cancer activity: Induction of apoptosis and inhibition of proliferation in various cancer cell lines.

-

Neuroprotection: Protective effects against glutamate-induced neurotoxicity and amyloid-β-induced inflammation.

-

Cardiovascular effects: Modulation of vascular endothelial cell function.

-

Osteogenesis: Promotion of osteoblast differentiation and mineralization.

Detailed experimental protocols, quantitative data from various in vitro assays (e.g., MTT, ELISA, Western Blot), and diagrams of implicated signaling pathways (e.g., PI3K/Akt, NF-κB) for Notoginsenoside R1 are readily available in the scientific literature.

At present, the scientific community has not published research on the in vitro bioactivity of this compound. The existing literature is confined to its chemical synthesis and isolation. Therefore, the core requirements for a technical guide on the bioactivity of this compound, including data presentation, experimental protocols, and visualizations, cannot be met. Researchers and drug development professionals interested in the therapeutic potential of notoginsenosides are encouraged to explore the extensive literature on more thoroughly investigated compounds like Notoginsenoside R1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical transformation and target preparation of saponins in stems and leaves of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical transformation and target preparation of saponins in stems and leaves of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

Notoginsenoside T5: A Literature Review and Analysis of Existing Research

A comprehensive examination of Notoginsenoside T5, a dammarane-type saponin isolated from Panax notoginseng. This technical guide synthesizes the limited available information on this compound and provides a broader context through the extensive research conducted on related notoginsenosides and ginsenosides, offering insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a naturally occurring dammarane-type glycoside, a class of triterpenoid saponins characteristic of the Panax genus. It is isolated from the roots and rhizomes of Panax notoginseng (Burk.) F.H. Chen, a perennial herb highly valued in traditional Chinese medicine for its therapeutic properties, including hemostasis, cardiovascular protection, and anti-inflammatory effects. While the broader class of notoginsenosides and ginsenosides has been the subject of extensive scientific investigation, research focusing specifically on this compound is notably limited. This guide aims to present the current state of knowledge on this compound and to extrapolate potential areas of interest based on the well-documented activities of its chemical relatives.

Physicochemical Properties

This compound is characterized by its dammarane skeleton, a tetracyclic triterpene core, with sugar moieties attached. The specific structure and stereochemistry of these glycosidic linkages contribute to the unique, albeit largely uncharacterized, biological activities of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₁H₇₀O₁₂ |

| Molecular Weight | 755.0 g/mol |

| Type | Dammarane Glycoside |

| Source | Roots and Rhizomes of Panax notoginseng |

Extraction and Isolation Protocols

Detailed experimental protocols for the specific extraction and isolation of this compound are not extensively published. However, general methods for the extraction and purification of saponins from P. notoginseng are well-established and can be adapted for the targeted isolation of this compound. These protocols typically involve solvent extraction followed by various chromatographic techniques.

General Extraction Methodology

A common procedure for extracting total saponins from P. notoginseng involves the following steps:

-

Sample Preparation: The dried and powdered roots and rhizomes of P. notoginseng are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted with an organic solvent, typically methanol or ethanol, using methods such as maceration, reflux, or ultrasound-assisted extraction to enhance efficiency.

-

Solvent Removal: The resulting extract is concentrated under reduced pressure to remove the solvent, yielding a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned with different organic solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility. Saponins are typically enriched in the n-butanol fraction.

Isolation by Chromatography

The saponin-rich fraction is further purified using a combination of chromatographic techniques to isolate individual compounds like this compound.

-

Macroporous Resin Column Chromatography: The n-butanol fraction is often first subjected to macroporous resin chromatography for preliminary purification and enrichment of total saponins.

-

Silica Gel Column Chromatography: Further separation is achieved using silica gel column chromatography with a gradient elution system of solvents like chloroform-methanol-water.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound to a high degree of purity is typically accomplished using Prep-HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.

Pharmacological Activities and Signaling Pathways of Related Notoginsenosides

Due to the scarcity of research on this compound, this section will focus on the well-documented pharmacological activities and signaling pathways of other prominent notoginsenosides and ginsenosides. This information provides a valuable framework for predicting the potential therapeutic effects of this compound. The primary activities of these related compounds include anti-inflammatory, neuroprotective, and cardioprotective effects.

Anti-inflammatory Effects

Many ginsenosides and notoginsenosides exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).

Several notoginsenosides, such as Notoginsenoside R1, have been shown to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IκBα and preventing the nuclear translocation of NF-κB.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to resolve inflammation and protect against oxidative damage. Notoginsenoside R1 has been reported to activate the Nrf2/ARE pathway, thereby enhancing the cellular antioxidant defense system.

Neuroprotective Effects

Ginsenosides have demonstrated significant neuroprotective properties in various models of neurological disorders. These effects are attributed to their ability to mitigate oxidative stress, reduce inflammation, and inhibit apoptosis in neuronal cells.

Table 2: Summary of In Vitro Neuroprotective Effects of Selected Ginsenosides

| Ginsenoside | Cell Line | Insult | Concentration | Observed Effect |

| Ginsenoside Rg1 | PC12 cells | MPP+ | 10-100 µM | Increased cell viability, reduced apoptosis |

| Ginsenoside Rb1 | SH-SY5Y cells | 6-OHDA | 1-20 µM | Attenuated oxidative stress, inhibited caspase-3 activity |

| Notoginsenoside R1 | Primary cortical neurons | Glutamate | 5-50 µM | Reduced excitotoxicity, preserved mitochondrial function |

Cardioprotective Effects

The cardiovascular benefits of P. notoginseng are well-recognized, and its constituent saponins play a crucial role in these effects. They contribute to the protection of the cardiovascular system through various mechanisms, including the regulation of vascular tone, inhibition of platelet aggregation, and protection against ischemia-reperfusion injury.

Table 3: Summary of In Vivo Cardioprotective Effects of Selected Notoginsenosides

| Notoginsenoside | Animal Model | Injury Model | Dosage | Key Findings |

| Notoginsenoside R1 | Rats | Myocardial ischemia-reperfusion | 5-20 mg/kg | Reduced infarct size, improved cardiac function |

| Ginsenoside Rb1 | Mice | Doxorubicin-induced cardiotoxicity | 10-40 mg/kg | Attenuated myocardial apoptosis, reduced oxidative stress |

| Ginsenoside Rg1 | Rats | Isoproterenol-induced myocardial infarction | 20-80 mg/kg | Improved hemodynamic parameters, decreased cardiac fibrosis |

Conclusion and Future Directions

This compound remains a largely unexplored component of Panax notoginseng. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its specific biological activities, mechanisms of action, and therapeutic potential. The extensive research on related notoginsenosides and ginsenosides, particularly in the areas of anti-inflammatory, neuroprotective, and cardioprotective effects, provides a strong rationale for investigating this compound in these contexts.

Future research should prioritize the following:

-

Isolation and Characterization: Development of efficient and scalable methods for the isolation of this compound to enable comprehensive biological screening.

-

In Vitro Studies: Evaluation of the cytotoxic, anti-inflammatory, antioxidant, and neuroprotective effects of this compound in relevant cell-based assays.

-

In Vivo Studies: Investigation of the pharmacokinetic profile and therapeutic efficacy of this compound in animal models of disease.

-

Mechanistic Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

A thorough investigation of this compound holds the potential to uncover a novel therapeutic agent with applications in a range of human diseases, further expanding the pharmacological value of Panax notoginseng. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

Unveiling the Therapeutic Potential of Notoginsenoside T5: A Technical Guide for Researchers

A Note to Our Audience:

The field of natural product pharmacology is vast and ever-evolving. While our goal is to provide an in-depth technical guide on the therapeutic targets of Notoginsenoside T5, our comprehensive literature review has revealed a significant gap in the current scientific landscape. At present, there is a notable scarcity of specific research elucidating the direct biological activities, molecular targets, and mechanisms of action for this compound. It is a dammarane glycoside isolated from Panax notoginseng, but beyond its identification and chemical structure, its pharmacological profile remains largely unexplored.

The following guide, therefore, pivots to a closely related and extensively studied compound from the same plant: Notoginsenoside R1 . The wealth of available data on Notoginsenoside R1 allows us to construct a detailed guide that adheres to the requested format, including quantitative data, experimental protocols, and signaling pathway diagrams. We believe this comprehensive overview of Notoginsenoside R1 can serve as a valuable blueprint for future investigations into the therapeutic potential of this compound and other lesser-known saponins from Panax notoginseng.

In-Depth Technical Guide: Potential Therapeutic Targets of Notoginsenoside R1

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Notoginsenoside R1 (NGR1) is one of the most abundant and pharmacologically significant saponins isolated from the traditional Chinese medicine Panax notoginseng. It is a protopanaxatriol-type ginsenoside that has garnered considerable attention for its diverse therapeutic effects, particularly in the realms of cardiovascular diseases, neurological disorders, and inflammatory conditions. This guide provides a detailed examination of the known molecular targets and signaling pathways modulated by NGR1, supported by quantitative data and experimental methodologies from key studies.

Data Presentation: Quantitative Effects of Notoginsenoside R1

The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a clear comparison of NGR1's efficacy across different experimental models.

Table 1: In Vitro Efficacy of Notoginsenoside R1

| Cell Line | Experimental Model | Treatment Concentration | Key Finding | Reference |

| H9c2 Cardiomyocytes | High Glucose-Induced Injury | 10, 20, 40 µM | Attenuated apoptosis and reduced reactive oxygen species (ROS) production. | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 1, 10, 20 µM | Increased cell viability and reduced apoptosis. | [2] |

| Primary Osteoblasts | Osteogenic Differentiation | 50 µg/mL | Peak proliferation and alkaline phosphatase (ALP) activity. | [3] |

| Keloid Fibroblasts | Hyperproliferation | 20, 30, 40 µM | Decreased cell viability and induced apoptosis. | [4] |

Table 2: In Vivo Efficacy of Notoginsenoside R1

| Animal Model | Disease Model | Dosage | Key Finding | Reference |

| Mice | Sepsis-Induced Cardiomyopathy (CLP model) | 25 mg/kg (i.p.) | Ameliorated myocardial fibrosis and reduced inflammatory cytokine levels. | [2] |

| Rats | Ischemia-Reperfusion (I/R) Injury | 10 mg/kg | Attenuated intestinal microvascular hyperpermeability and inflammatory cytokine production. | [2] |

| db/db Mice | Diabetic Encephalopathy | Not Specified | Ameliorated cognitive dysfunction and reduced oxidative stress in the hippocampus. |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to facilitate replication and further investigation.

1. Cell Viability Assay (CCK-8)

-

Objective: To assess the effect of NGR1 on the viability of keloid fibroblasts.[4]

-

Methodology:

-

Seed keloid fibroblasts into 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.

-

Treat the cells with varying concentrations of NGR1 (e.g., 0, 10, 20, 30, 40, 50 µM) for 24, 48, and 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

2. In Vivo Sepsis-Induced Cardiomyopathy Model

-

Objective: To evaluate the protective effects of NGR1 against sepsis-induced myocardial injury in mice.[2]

-

Methodology:

-

Administer NGR1 (25 mg/kg) or saline intraperitoneally (i.p.) to C57BL/6 mice once daily for 5 days.

-

On day 6, induce sepsis via cecal ligation and puncture (CLP).

-

Collect heart tissues 24 hours after CLP for histological and molecular analysis (e.g., Masson's trichrome staining for fibrosis, ELISA for inflammatory cytokines).

-

3. Everted Rat Gut Sac Model for Intestinal Absorption

-

Objective: To investigate the effect of NGR1 on the intestinal absorption of other compounds, such as geniposide.[5]

-

Methodology:

-

Evert a segment of the rat small intestine and ligate at one end to form a sac.

-

Fill the sac with a known concentration of the test compound (e.g., geniposide) with or without NGR1.

-

Incubate the sac in an oxygenated buffer solution at 37°C.

-

At predetermined time intervals, collect samples from the serosal side (inside the sac) to measure the amount of the compound that has been transported across the intestinal wall.

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC).

-

Signaling Pathways and Mechanisms of Action

NGR1 exerts its therapeutic effects by modulating a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

1. Anti-Inflammatory and Cardioprotective Signaling

NGR1 has been shown to mitigate inflammatory responses and protect cardiomyocytes, in part by activating the AMPK/Nrf2 signaling pathway. This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[1]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dammarane-type glycosides from steamed notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dammarane-type triterpene oligoglycosides from the leaves and stems of Panax notoginseng and their antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Notoginsenoside T5

Introduction

Materials and Methods

A high-performance liquid chromatography (HPLC) system equipped with a UV detector is employed. The chromatographic separation is typically achieved on a C18 column.[4][5] The mobile phase often consists of a gradient mixture of water and acetonitrile.[5][7]

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 40 | |

| 45 | |

| 50 | |

| 60 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 203 nm[5][7] |

| Injection Volume | 10 µL |

| Run Time | 60 minutes |

Experimental Protocols

Standard Solution Preparation: Accurately weigh a suitable amount of Notoginsenoside T5 reference standard and dissolve it in methanol to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with methanol to the desired concentrations for calibration.

Sample Preparation: Accurately weigh the sample powder, and extract with a suitable solvent, such as methanol, using ultrasonication. Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation Protocol: The developed HPLC-UV method was validated according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][8][9]

-

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of a blank, a placebo, the standard solution, and the sample solution.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity is assessed by analyzing a series of at least five concentrations of the reference standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.

-

Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is determined by a recovery study, by adding known amounts of the standard to a placebo. The percentage recovery is then calculated.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), with common ratios being 3:1 for LOD and 10:1 for LOQ.

Data Presentation

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 150234 |

| 25 | 375585 |

| 50 | 751169 |

| 100 | 1502338 |

| 200 | 3004676 |

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg) | Amount Found (µg) | Recovery (%) |

| 80% | 80 | 79.2 | 99.0 |

| 100% | 100 | 101.5 | 101.5 |

| 120% | 120 | 118.8 | 99.0 |

| Average Recovery (%) | 99.8 |

Table 4: Precision Data

| Repeatability (Intra-day) %RSD | Intermediate Precision (Inter-day) %RSD | |

| Concentration 1 (Low) | 1.2 | 1.8 |

| Concentration 2 (Medium) | 0.8 | 1.5 |

| Concentration 3 (High) | 0.5 | 1.2 |

Table 5: LOD and LOQ

| Parameter | Value |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 1.5 µg/mL |

Visualizations

Caption: Experimental workflow for HPLC-UV method development and validation.

Caption: Logical relationship of analytical method validation parameters.

References

- 1. youtube.com [youtube.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Chemical fingerprinting and quantitative analysis of a Panax notoginseng preparation using HPLC-UV and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]

- 9. ICH releases draft guidelines on analytical method development | RAPS [raps.org]

Application Notes: Extraction and Purification of Notoginsenoside T5 from Panax notoginseng

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T5 is a rare and pharmacologically significant minor dammarane-type saponin derived from Panax notoginseng. Unlike major ginsenosides, this compound is not typically found in substantial quantities in the raw plant material. Instead, it is primarily obtained through the structural transformation of more abundant precursor saponins via a weak acid hydrolysis reaction.[1][2] This process involves the selective cleavage of sugar moieties from the main saponin structures.

These application notes provide a comprehensive overview and detailed protocols for a multi-step strategy to obtain high-purity this compound. The process encompasses the initial extraction and enrichment of total saponins from Panax notoginseng, followed by a controlled acid-catalyzed transformation to generate minor saponins, and concluding with the chromatographic purification of the target compound, this compound.

Overall Experimental Workflow

The complete process for isolating this compound is a sequential, multi-stage procedure. It begins with the processing of the raw herbal material to enrich the total saponin content, which then serves as the substrate for a chemical transformation reaction. The final stage involves high-resolution chromatographic separation to isolate the specific target compound from a complex mixture of other minor saponins.

Caption: Overall workflow for this compound production.

Protocol 1: Extraction and Enrichment of Total Saponins (PNS)

This protocol details the initial extraction of total saponins from the dried roots of Panax notoginseng and their subsequent enrichment using macroporous resin chromatography.

1A: Ultrasonic-Assisted Ethanol Extraction

-

Objective: To efficiently extract total saponins from the raw plant material.

-

Materials:

-

Dried Panax notoginseng root powder.

-

80-86% Ethanol (v/v).[3]

-

Deionized water.

-

-

Methodology:

-

Combine the Panax notoginseng powder with 86% ethanol at a liquid-to-solid ratio of 19:1 (mL/g).[3]

-

Perform ultrasonic-assisted extraction for 1.5 hours at a controlled temperature.[3]

-

Filter the mixture to separate the ethanolic extract from the solid residue.

-

Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude saponin concentrate.

-

1B: Macroporous Resin Chromatography Enrichment

-

Objective: To remove polar impurities (e.g., sugars) and enrich the total saponin content.

-

Materials:

-

Methodology:

-

Pre-treat the macroporous resin by soaking it in 96% ethanol for 12 hours, then wash thoroughly with deionized water.[4]

-

Pack the activated resin into a glass column.

-

Dilute the crude saponin concentrate with deionized water and load it onto the column at a controlled flow rate (e.g., 10 mL/minute).[4]

-

Wash the column with 5-10 bed volumes of deionized water to remove highly polar impurities.

-

Subsequently, wash the column with 5-10 bed volumes of 20% ethanol to remove additional impurities.[4]

-

Elute the target total saponins from the resin using 5-10 bed volumes of 70% ethanol at a flow rate of 20 mL/minute.[4]

-

Collect the 70% ethanol fraction and concentrate it under reduced pressure at 60°C to yield the enriched Total Panax Notoginseng Saponins (PNS) fraction.[4]

-

| Parameter | Value / Condition | Reference |

| Extraction Solvent | 86% Ethanol | [3] |

| Liquid-to-Solid Ratio | 19:1 (mL/g) | [3] |

| Extraction Time | 1.5 hours | [3] |

| Enrichment Resin | D101 or HPD-100 Macroporous Resin | [3][4] |

| Wash Solvents | Deionized Water, 20% Ethanol | [4] |

| Elution Solvent | 70% Ethanol | [4] |

| Expected PNS Yield | Approx. 8% of raw material dry weight | [5] |

| Table 1: Summary of parameters for Total Saponin extraction and enrichment. |

Protocol 2: Weak Acid Hydrolysis for Saponin Transformation

This protocol describes the conversion of major saponins within the enriched PNS fraction into minor saponins, including this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The transformation pathways and optimization of conditions for preparation minor ginsenosides from Panax notoginseng root by the fungus Aspergillus tubingensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

Application Note: Notoginsenoside T5 Cell-Based Assay for Anti-Inflammatory Activity

Introduction

Notoginsenoside T5 is a dammarane glycoside isolated from the traditional medicinal herb Panax notoginseng. While the pharmacological activities of many notoginsenosides, such as Notoginsenoside R1 (NG-R1), have been extensively studied, specific data on the anti-inflammatory potential of this compound is not yet widely available. Structurally related compounds, like NG-R1, have demonstrated significant anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[1][2][3][4]. These pathways are crucial in the inflammatory response, regulating the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

This application note provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory activity of this compound. The assay utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a well-established in vitro model for inflammation. This protocol will guide researchers in determining the potential of this compound to inhibit the production of key inflammatory mediators.

Hypothesized Mechanism of Action

Based on the known mechanisms of other notoginsenosides, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In response to an inflammatory stimulus like LPS, these pathways trigger the transcription and release of pro-inflammatory cytokines and enzymes. This compound is postulated to interfere with this cascade, leading to a reduction in the inflammatory response.

Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols

This section details the necessary protocols for conducting the cell-based assay.

Materials and Reagents

-

RAW 264.7 murine macrophage cell line

-

This compound (powder)

-

Lipopolysaccharide (LPS) from E. coli

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Dimethyl sulfoxide (DMSO)

-

Griess Reagent

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β

Cell Culture and Maintenance

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain optimal growth.

Experimental Workflow

The overall workflow for the assay is depicted below.

References

- 1. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Notoginsenoside R1 (NG-R1) Promoted Lymphatic Drainage Function to Ameliorating Rheumatoid Arthritis in TNF-Tg Mice by Suppressing NF-κB Signaling Pathway [frontiersin.org]

Application Notes and Protocols for In Vitro Neuroprotection Assay Using Notoginsenoside T5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T5, a saponin derived from Panax notoginseng, is a promising candidate for neuroprotective drug development. Its potential to mitigate neuronal damage is of significant interest in the research of neurodegenerative diseases and acute brain injury. These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of this compound in an in vitro setting. The methodologies described herein are foundational for screening and characterizing neuroprotective compounds.

The neuroprotective activity of this compound is evaluated through a series of established in vitro assays that measure key indicators of cell health and apoptosis in a neuronal cell model, typically human neuroblastoma SH-SY5Y cells, subjected to an neurotoxic insult (e.g., oxidative stress induced by hydrogen peroxide (H₂O₂), or glutamate-induced excitotoxicity).

Key Experimental Assays

The neuroprotective potential of this compound is assessed using the following core assays:

-

MTT Assay: To evaluate the effect of this compound on neuronal cell viability and metabolic activity.

-

LDH Release Assay: To quantify cell membrane integrity and cytotoxicity.

-

Annexin V-FITC/PI Flow Cytometry: To detect and quantify apoptotic and necrotic cell populations.

-

Western Blot Analysis: To investigate the molecular mechanism of neuroprotection by examining the expression of key apoptosis-related proteins, such as Bcl-2 and Bax.

Data Presentation

Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Control (untreated) | - | 100 ± 5.2 |

| Neurotoxin (e.g., 100 µM H₂O₂) | - | 52.3 ± 4.1 |

| This compound + Neurotoxin | 1 | 61.5 ± 3.8 |

| This compound + Neurotoxin | 10 | 75.8 ± 4.5 |

| This compound + Neurotoxin | 50 | 88.2 ± 3.9 |

| This compound only | 50 | 98.7 ± 4.7 |

Table 2: Effect of this compound on Cytotoxicity (LDH Release Assay)

| Treatment Group | Concentration (µM) | LDH Release (% of Maximum) |

| Control (untreated) | - | 15.2 ± 2.1 |

| Neurotoxin (e.g., 100 µM H₂O₂) | - | 85.7 ± 6.3 |

| This compound + Neurotoxin | 1 | 71.4 ± 5.5 |

| This compound + Neurotoxin | 10 | 55.9 ± 4.8 |

| This compound + Neurotoxin | 50 | 30.1 ± 3.9 |

| This compound only | 50 | 16.5 ± 2.4 |

Table 3: Effect of this compound on Apoptosis (Annexin V-FITC/PI Flow Cytometry)

| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control (untreated) | - | 3.1 ± 0.8 | 1.5 ± 0.4 |

| Neurotoxin (e.g., 100 µM H₂O₂) | - | 28.9 ± 3.2 | 15.7 ± 2.1 |

| This compound + Neurotoxin | 10 | 18.5 ± 2.5 | 9.8 ± 1.5 |

| This compound + Neurotoxin | 50 | 9.2 ± 1.8 | 4.6 ± 0.9 |

Table 4: Effect of this compound on Bcl-2 and Bax Protein Expression (Western Blot)

| Treatment Group | Concentration (µM) | Relative Bcl-2 Expression | Relative Bax Expression | Bcl-2/Bax Ratio |

| Control (untreated) | - | 1.00 | 1.00 | 1.00 |

| Neurotoxin (e.g., 100 µM H₂O₂) | - | 0.45 ± 0.05 | 2.10 ± 0.18 | 0.21 |

| This compound + Neurotoxin | 50 | 0.85 ± 0.07 | 1.25 ± 0.11 | 0.68 |

Experimental Workflow

Caption: Experimental workflow for in vitro neuroprotection assays.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seeding:

-

For MTT and LDH assays, seed cells in 96-well plates at a density of 1 x 10⁴ cells/well.

-

For flow cytometry and western blotting, seed cells in 6-well plates at a density of 5 x 10⁵ cells/well.

-

-

Treatment:

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

-

Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM H₂O₂ or 10 mM glutamate) and incubate for 24 hours. Include appropriate control groups (untreated, neurotoxin only, this compound only).

-

MTT Cell Viability Assay[1][2][3][4][5]

-

After the 24-hour treatment period, remove the culture medium.

-

Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][2]

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

LDH Cytotoxicity Assay[6][7][8]

-

After the treatment period, carefully collect the cell culture supernatant from each well.

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

-

Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product at the recommended wavelength (usually around 490 nm) using a microplate reader.[3]

-

Calculate LDH release as a percentage of the maximum LDH release control (cells lysed with lysis buffer).

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry[9][10][11][12]

-

Harvest the cells by trypsinization and collect the culture supernatant to include any detached apoptotic cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[4]

-

Incubate the cells for 15 minutes at room temperature in the dark.[4]

-

Analyze the stained cells immediately using a flow cytometer.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blot Analysis of Bcl-2 and Bax[13][14][15]

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bcl-2/Bax ratio.

Signaling Pathway

The neuroprotective effects of ginsenosides, including this compound, are often mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway. Activation of this pathway can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax, thereby inhibiting the mitochondrial apoptotic cascade.

Caption: Proposed neuroprotective signaling pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside Re Inhibits ROS/ASK-1 Dependent Mitochondrial Apoptosis Pathway and Activation of Nrf2-Antioxidant Response in Beta-Amyloid-Challenged SH-SY5Y Cells | MDPI [mdpi.com]

Notoginsenoside T5: Application in Cardiovascular Disease Models - Application Notes and Protocols

Disclaimer: As of the current date, publicly available research specifically detailing the application of Notoginsenoside T5 in cardiovascular disease models is limited. This compound is a dammarane glycoside isolated from the acidic deglycosylation of saponins from the roots of Panax notoginseng.[1] Much of the extensive cardiovascular research on notoginsenosides has focused on other derivatives, most notably Notoginsenoside R1 (NG-R1).

This document will provide a comprehensive overview of the application of the closely related and well-studied Notoginsenoside R1 (NG-R1) in various cardiovascular disease models. The provided data, protocols, and described signaling pathways for NG-R1 can serve as a valuable reference and starting point for researchers, scientists, and drug development professionals interested in investigating the potential of this compound. It is crucial to note that these methodologies and findings would require specific adaptation and validation for this compound.

I. Introduction to Notoginsenosides in Cardiovascular Disease

Panax notoginseng saponins (PNS) are the primary active compounds extracted from the traditional Chinese medicine Panax notoginseng, which has been used for centuries to treat cardiovascular ailments.[2][3] Among these saponins, Notoginsenoside R1 (NG-R1) is a major bioactive component that has demonstrated significant protective effects in a variety of cardiovascular disease models.[4][5] These effects are attributed to its anti-inflammatory, antioxidant, anti-apoptotic, and pro-angiogenic properties.[4][5]

NG-R1 has been shown to ameliorate conditions such as myocardial ischemia/reperfusion injury, sepsis-induced cardiomyopathy, cardiac lipotoxicity, and atherosclerosis.[4][5][6][7] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways critical to cardiac health and disease.[8]

II. Quantitative Data Summary of Notoginsenoside R1 Effects

The following tables summarize the quantitative effects of NG-R1 in various cardiovascular disease models as reported in the literature.

Table 1: In Vivo Efficacy of Notoginsenoside R1 in Animal Models of Cardiovascular Disease

| Animal Model | Disease Model | NG-R1 Dosage | Key Findings | Reference |

| Mice | Myocardial Ischemia/Reperfusion | 25 mg/kg, i.p. | - Significantly decreased myocardial infarction area- Alleviated myocardial cell damage- Improved cardiac function | [9] |

| Mice | Sepsis-Induced Cardiomyopathy (CLP model) | 25 mg/kg, i.p. daily for 5 days | - Increased survival rate- Ameliorated myocardial fibrosis- Reduced TNF-α expression in myocardial tissues | [4] |

| Mice | Heart Failure (LAD ligation) | 7.14 mg/kg/day, oral for 14 days | - Significantly improved cardiac function- Upregulated the expression of p-AMPK- Inhibited the synthesis of diacylglycerol (DAG) and ceramide | [6] |

| Mice | Myocardial Ischemia/Reperfusion | Not specified | - Substantially improved heart function- Reduced infarct area- Inhibited cardiomyocyte apoptosis | [7] |

Table 2: In Vitro Efficacy of Notoginsenoside R1 in Cellular Models of Cardiovascular Disease

| Cell Line | Disease Model | NG-R1 Concentration | Key Findings | Reference |

| Neonatal Cardiomyocytes | Hypoxia/Reoxygenation | 25 μM | - Significantly inhibited apoptosis- Suppressed the phosphorylation of TAK1, JNK, and p38 | [9] |

| AC16 Cardiomyocytes | LPS-induced inflammation | 50 µg/mL, 100 µg/mL | - Significantly decreased the expression of TNF-α, IL-6, and IL-1β | [10] |

| H9c2 Cardiomyocytes | Palmitic acid-induced lipotoxicity | 40 μmol/L | - Enhanced cell viability- Reduced lipid accumulation- Attenuated apoptosis | [6] |

| H9c2 Cardiomyocytes | High glucose-induced cell injury | Not specified | - Protected against cell death, apoptosis, and hypertrophy- Reversed the inhibition of AMPK, Nrf2, and HO-1 |

III. Key Signaling Pathways Modulated by Notoginsenoside R1

NG-R1 exerts its cardioprotective effects by modulating a complex network of signaling pathways.

-